molecular formula C9H15N3 B6230131 2-tert-butyl-4-methylpyrimidin-5-amine CAS No. 1698394-04-5

2-tert-butyl-4-methylpyrimidin-5-amine

Cat. No.: B6230131
CAS No.: 1698394-04-5
M. Wt: 165.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-4-methylpyrimidin-5-amine is a synthetic compound characterized by a pyrimidine ring with alkyl substituents at positions 2, 4, and 5. This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-methylpyrimidin-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-tert-butyl-4-methylpyrimidine with ammonia or an amine source under reflux conditions . The reaction is often carried out in the presence of a solvent such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-methylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, N-oxides, and reduced amine derivatives.

Scientific Research Applications

2-tert-butyl-4-methylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in inflammatory responses, such as prostaglandin E2 and inducible nitric oxide synthase. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and gene expression are of particular interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-4-methylpyrimidine
  • 4-methylpyrimidin-5-amine
  • 2-tert-butylpyrimidin-5-amine

Uniqueness

2-tert-butyl-4-methylpyrimidin-5-amine is unique due to the presence of both tert-butyl and methyl groups on the pyrimidine ring, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1698394-04-5

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.